molecular formula C20H15Cl2N3O2S B2591520 2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 893989-91-8

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2591520
CAS No.: 893989-91-8
M. Wt: 432.32
InChI Key: KWYXRRPRPURRHQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a relatively new chemical compound. It is a derivative of imidazo[2,1-b]thiazole, a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . For instance, 2,4-dichlorophenoxy acetic acid was synthesized by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate . The acid was then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 2,4-dichlorophenoxy group and an imidazo[2,1-b]thiazol-6-yl group . The compound has a molecular formula of C20H15Cl2N3O2S and a molecular weight of 432.32.

Scientific Research Applications

Antifungal and Antibacterial Properties

Research on similar compounds with the imidazole and thiazole rings has shown promising results in antifungal and antibacterial applications. For instance, derivatives of imidazole have been found to exhibit potent anti-Candida activity, showing superiority over other antifungal agents like miconazole (Silvestri et al., 2004). Similarly, compounds with a 1,3,4-thiadiazole ring have been synthesized and evaluated for their antibacterial and antifungal activities, often exhibiting results better than reference drugs (Dabholkar & Parab, 2011).

Anticancer Potential

Compounds containing thiazole or 1,3,4-thiadiazole rings have been reported to possess anticancer activities. A study by Gomha et al. (2017) synthesized and evaluated novel thiazole and 1,3,4-thiadiazole derivatives as anticancer agents, with some compounds showing significant effectiveness against specific cancer cell lines (Gomha et al., 2017).

Potential in Tissue Damage Inhibition

A study on 4-thiazolidinone derivatives, which combine a benzisothiazole and 4-thiazolidinone, explored their effectiveness in affecting the inflammatory/oxidative process. This research indicates potential applications of these compounds in tissue damage inhibition and wound healing (Incerti et al., 2018).

Antitubercular and Antibacterial Activities

Studies have also explored the synthesis and evaluation of thiazole derivatives for their anti-tubercular and antibacterial activities. For example, Lu et al. (2012) reported that some thiazole derivatives exhibited good anti-tubercular activities and potent activities against specific bacterial strains (Lu et al., 2012).

Herbicidal Activity

Research into derivatives of imidazo[2,1-b]thiazol has also explored their potential as herbicides. Liu et al. (2008) synthesized a compound with a thiadiazolo[2,3-a]pyrimidin-2-ylidene moiety and found it to be effective in herbicidal activity (Liu et al., 2008).

Biochemical Analysis

Biochemical Properties

2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . The compound’s interaction with this enzyme involves binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial membrane depolarization . Furthermore, it affects the MAPK/ERK pathway, which is essential for cell growth and survival . These cellular effects highlight the potential of this compound as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of pantothenate synthetase, inhibiting its activity and disrupting the biosynthesis of coenzyme A . Additionally, it has been shown to interact with DNA and proteins involved in apoptosis, leading to the activation of caspases and subsequent cell death . These molecular interactions underscore the compound’s potential as an inhibitor of key biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of pantothenate synthetase disrupts the biosynthesis of coenzyme A, affecting cellular metabolism . Additionally, it may influence other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Its distribution within tissues may also be influenced by its binding affinity to plasma proteins and other transport molecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it induces mitochondrial membrane depolarization and activates apoptotic pathways . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further influencing its biochemical effects.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-12(27-18-7-4-14(21)10-16(18)22)19(26)23-15-5-2-13(3-6-15)17-11-25-8-9-28-20(25)24-17/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXRRPRPURRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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